![molecular formula C19H20N4O2 B5579878 4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

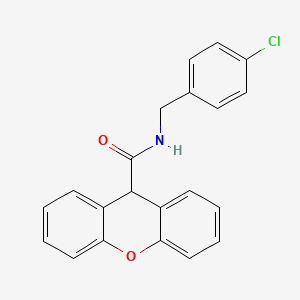

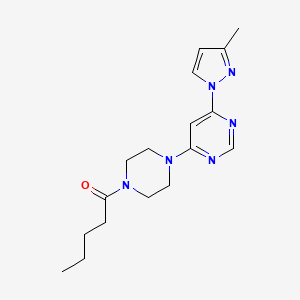

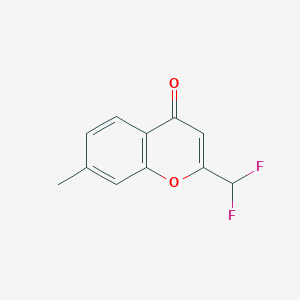

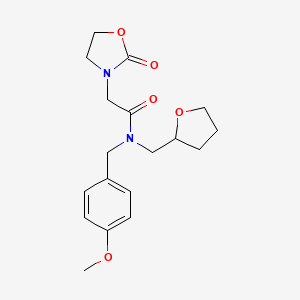

4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex piperazinone derivatives often involves multi-step chemical reactions. For example, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share structural similarities with the compound , can be achieved through cycloaddition reactions followed by reductive opening of the lactone-bridged adducts (Wu et al., 2000). Similarly, Biginelli synthesis has been employed to produce dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, indicating the versatility of synthesis methods for related compounds (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of piperazinone derivatives can be elucidated through techniques such as X-ray crystallography. For instance, a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was characterized, revealing its crystal structure and the conformational relationships between its various substituents (Zhang et al., 2007). Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Piperazinone compounds can participate in a variety of chemical reactions, reflecting their reactive nature. The synthesis of bis(pyrimidines) using piperazine-linked intermediates illustrates the potential for constructing complex molecular architectures through strategic chemical reactions (Mekky et al., 2021). Additionally, the incorporation of piperazine units into cyclic structures, such as the Dieckmann cyclization route to piperazine-2,5-diones, highlights the versatility of piperazine derivatives in synthetic chemistry (Aboussafy & Clive, 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

One-Pot Biginelli Synthesis

Novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized using a simple and efficient method. These compounds were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing a versatile approach to creating complex molecules with potential biological activity (M. A. Bhat et al., 2018).

Novel Bis(pyrazole-benzofuran) Hybrids

Synthesis focused on potent bacterial biofilm and MurB inhibitors. The study presents a synthesis strategy for creating compounds with significant antibacterial efficacies, highlighting the potential for developing new antimicrobial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Biological Applications

Antimicrobial Studies

Research into amide derivatives of quinolone revealed a series of compounds prepared by modifying the quinolone structure, demonstrating varied antibacterial activity against both gram-positive and gram-negative bacteria, underscoring the potential for discovering new antibiotics (N. Patel, A. Patel, H. Chauhan, 2007).

Anticancer Agents

A study on benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety investigated their anticancer activities against lung adenocarcinoma and glioma cell lines. The findings suggest that certain compounds exhibit significant cytotoxicity and potential as anticancer agents (G. Çiftçi, H. Temel, L. Yurttaş, 2021).

Mécanisme D'action

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Propriétés

IUPAC Name |

4-(2-cyclopropylpyrimidine-5-carbonyl)-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-2-6-16(7-3-13)23-9-8-22(12-17(23)24)19(25)15-10-20-18(21-11-15)14-4-5-14/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATKYCRQJSXBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CN=C(N=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)